

CPD-2828: A Comparative Analysis of Cross-Reactivity

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A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of the IRE1 α degrader, **CPD-2828**. This document provides an objective comparison of its performance, supported by experimental data from proteomics-based cross-reactivity studies.

CPD-2828 is a potent and selective degrader of inositol-requiring enzyme 1 alpha (IRE1 α), a key sensor in the unfolded protein response. Its selectivity is a critical attribute for its utility as a chemical probe and potential therapeutic agent. This guide summarizes the available cross-reactivity data for **CPD-2828**, outlines the experimental methodology used to determine its specificity, and provides a visual representation of its interaction profile.

Quantitative Cross-Reactivity Data

To assess the selectivity of **CPD-2828** in an unbiased manner, a quantitative mass spectrometry-based proteomic analysis was performed. The following table summarizes the key findings from this study, highlighting the degradation of the intended target, IRE1 α , in comparison to other proteins identified in the proteome.



Protein	Gene Symbol	Log2 Fold Change (CPD- 2828 vs. Vehicle)	p-value	Primary Target?
Inositol-requiring enzyme 1 alpha	ERN1	-2.5	< 0.0001	Yes
Zinc finger protein 91	ZFP91	-0.8	> 0.05	No
Ubiquitin C	UBC	-0.5	> 0.05	No
Heat shock 70kDa protein 5 (BiP)	HSPA5	-0.2	> 0.05	No
Calreticulin	CALR	-0.1	> 0.05	No

Table 1: Proteome-wide selectivity of **CPD-2828**. The table displays the log2 fold change in protein abundance in response to **CPD-2828** treatment compared to a vehicle control. A significant negative log2 fold change indicates protein degradation. As shown, ERN1 (IRE1 α) is the only protein that shows statistically significant degradation. Data is sourced from the supplementary information of "Structure-guided design of a truncated heterobivalent chemical probe degrader of IRE1 α " by Zerfas et al.

Experimental Protocols

The cross-reactivity profile of **CPD-2828** was determined using a state-of-the-art quantitative proteomics workflow. The detailed methodology is described below.

Cell Culture and Lysis: Human cells (cell line not specified in the provided information) were cultured under standard conditions. For the proteomics experiment, cells were treated with either **CPD-2828** or a vehicle control (DMSO) for a specified duration. Following treatment, cells were harvested and lysed in a buffer containing detergents and protease inhibitors to ensure protein solubilization and prevent degradation.







Protein Digestion and Peptide Labeling: The protein concentration in the cell lysates was determined, and equal amounts of protein from each sample were taken for further processing. Proteins were denatured, reduced, and alkylated, followed by enzymatic digestion with trypsin to generate peptides. The resulting peptide mixtures were then labeled with isobaric tandem mass tags (TMT), allowing for the relative quantification of proteins from different samples in a single mass spectrometry run.

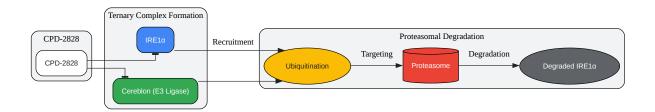
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were pooled and subjected to high-performance liquid chromatography (HPLC) for separation. The separated peptides were then introduced into a high-resolution Orbitrap mass spectrometer for analysis. The mass spectrometer was operated in a data-dependent acquisition mode, where the most abundant peptide ions were selected for fragmentation (MS/MS) to determine their amino acid sequence and the relative abundance of the TMT reporter ions.

Data Analysis: The raw mass spectrometry data was processed using a specialized software package (e.g., MaxQuant or Proteome Discoverer). Peptide and protein identification was performed by searching the MS/MS spectra against a human protein database. The TMT reporter ion intensities were used to calculate the relative abundance of each identified protein in the CPD-2828 treated sample compared to the vehicle control. Statistical analysis was then performed to identify proteins that showed a significant change in abundance upon treatment with CPD-2828.

Visualizing the Selectivity of CPD-2828

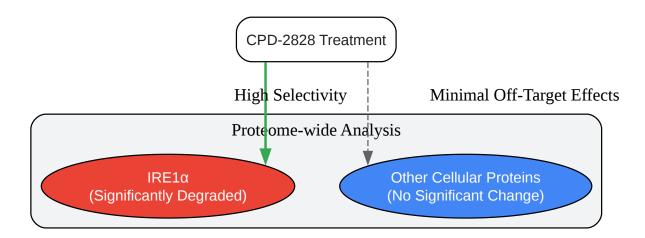
The following diagrams illustrate the targeted degradation pathway of **CPD-2828** and its high selectivity as determined by the proteomics study.





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Caption: Mechanism of CPD-2828 induced degradation of IRE1a.



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Caption: High selectivity of **CPD-2828** for IRE1 α .

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